Aldehydo-muramic acid
Overview
Description
Aldehydo-muramic acid is a derivative of muramic acid, which is a key component of the peptidoglycan layer in bacterial cell walls. This compound plays a crucial role in the structural integrity and shape of bacterial cells. Muramic acid is unique to bacteria and is not found in other organisms, making it an important biomarker for bacterial presence .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aldehydo-muramic acid can be synthesized through various methods, including the oxidation of muramic acid derivatives. One common approach involves the use of mild oxidizing agents to convert muramic acid into its aldehydo form. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the selective oxidation of the hydroxyl group to an aldehyde group .
Industrial Production Methods: Industrial production of this compound often involves the large-scale fermentation of bacterial cultures to produce muramic acid, followed by chemical modification to obtain the aldehydo derivative. This process may include steps such as extraction, purification, and chemical conversion under optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Aldehydo-muramic acid undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Aldehydo-muramic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Serves as a biomarker for bacterial presence and is used in studies related to bacterial cell wall structure and function.
Medicine: Investigated for its potential role in developing antibiotics targeting bacterial cell walls.
Industry: Utilized in the production of bacterial detection kits and as a standard in analytical chemistry .
Mechanism of Action
The mechanism of action of aldehydo-muramic acid primarily involves its role in the bacterial cell wall. It is a key component of peptidoglycan, which provides structural integrity to bacterial cells. The aldehyde group can participate in cross-linking reactions, contributing to the rigidity and strength of the cell wall. This makes it a target for antibiotics that aim to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
N-acetylmuramic acid: Another derivative of muramic acid with an acetyl group.
Muramic acid: The parent compound of aldehydo-muramic acid.
Glucosamine: A related compound found in the structure of peptidoglycan.
Uniqueness: this compound is unique due to its aldehyde functional group, which allows it to participate in specific chemical reactions that other similar compounds cannot. This functional group also makes it a valuable intermediate in the synthesis of various derivatives and in the study of bacterial cell wall biosynthesis .
Properties
IUPAC Name |
(2R)-2-[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO7/c1-4(9(15)16)17-8(5(10)2-11)7(14)6(13)3-12/h2,4-8,12-14H,3,10H2,1H3,(H,15,16)/t4-,5+,6-,7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHZYDXMAKUKNS-OZRXBMAMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC(C(C=O)N)C(C(CO)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)O[C@H]([C@H](C=O)N)[C@@H]([C@@H](CO)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1114-41-6 | |
Record name | Muramic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1114-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Muramic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001114416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MURAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D42T32747Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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